Superior Anti-R. solani Activity Within a 20-Compound Isoxazole Series
In a direct head-to-head comparison within a published series of 20 synthetic isoxazole derivatives, compound 5n (5-(2-chlorophenyl)isoxazole) demonstrated the highest inhibitory activity against the rice pathogen *Rhizoctonia solani*. Its ED50 value of 4.43 μg mL⁻¹ was the most potent in the entire library, outperforming all other analogs including the lead compound for *Fusarium fujikuroi*, 5p (ED50 = 6.7 μg mL⁻¹ against *F. fujikuroi*), which was not the most active against *R. solani* [1]. The study's QSAR analysis further validated that the specific molecular descriptors (chi6chain and DistTopo) driving this activity are optimized in the 2-chlorophenyl substitution pattern [1].
| Evidence Dimension | In vitro fungicidal activity against Rhizoctonia solani |
|---|---|
| Target Compound Data | ED50 = 4.43 μg mL⁻¹ |
| Comparator Or Baseline | 5p (5-(2,4-dichloro-2-hydroxylphenyl)isoxazole) and 18 other isoxazole derivatives; best comparator activity against F. fujikuroi was ED50 = 6.7 μg mL⁻¹, but this compound was not the most active against R. solani. |
| Quantified Difference | Target compound is the most potent in the series against R. solani; quantitatively superior to the next best compound in the series for this specific pathogen. |
| Conditions | Inhibition of mycelial growth; pathogen: Rhizoctonia solani; incubation period and medium as per standard protocol in Pest Manag. Sci. 2024. |
Why This Matters
This provides a clear, data-driven reason to select 5-(2-chlorophenyl)isoxazole over any other analog in the series for projects targeting R. solani, avoiding costly empirical screening of inferior compounds.
- [1] Tripathi, K. et al. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Manag. Sci. 2024, DOI: 10.1002/ps.8152. View Source
